molecular formula C16H11N3O4S B14263775 Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- CAS No. 156809-43-7

Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-

Cat. No.: B14263775
CAS No.: 156809-43-7
M. Wt: 341.3 g/mol
InChI Key: BOPAGURYWUSDGM-UHFFFAOYSA-N
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Description

Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzamide group, a nitrophenyl group, and a thiazolidinylidene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as triethylamine. This reaction proceeds through an acylation mechanism, where the amine group of 4-nitroaniline attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide product .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis techniques to ensure high yield and purity. The process often includes the use of advanced reactors and optimized reaction conditions to facilitate the acylation reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity. The presence of the nitrophenyl and thiazolidinylidene groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- is unique due to the presence of the thiazolidinylidene moiety, which imparts distinct chemical properties and enhances its reactivity in various chemical reactions. This structural feature also contributes to its potential biological activities and applications in scientific research .

Properties

CAS No.

156809-43-7

Molecular Formula

C16H11N3O4S

Molecular Weight

341.3 g/mol

IUPAC Name

N-[3-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

InChI

InChI=1S/C16H11N3O4S/c20-14-10-24-16(17-15(21)11-4-2-1-3-5-11)18(14)12-6-8-13(9-7-12)19(22)23/h1-9H,10H2

InChI Key

BOPAGURYWUSDGM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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